

# solid-phase extraction (SPE) protocol for Ochratoxin B esters

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *3-rac-Ochratoxin B tert-Butyl Ester*

CAS No.: 885679-87-8

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Application Note: Advanced Solid-Phase Extraction (SPE) Protocol for the Isolation and Quantification of Ochratoxin B Esters in Complex Matrices

## Introduction & Scientific Rationale

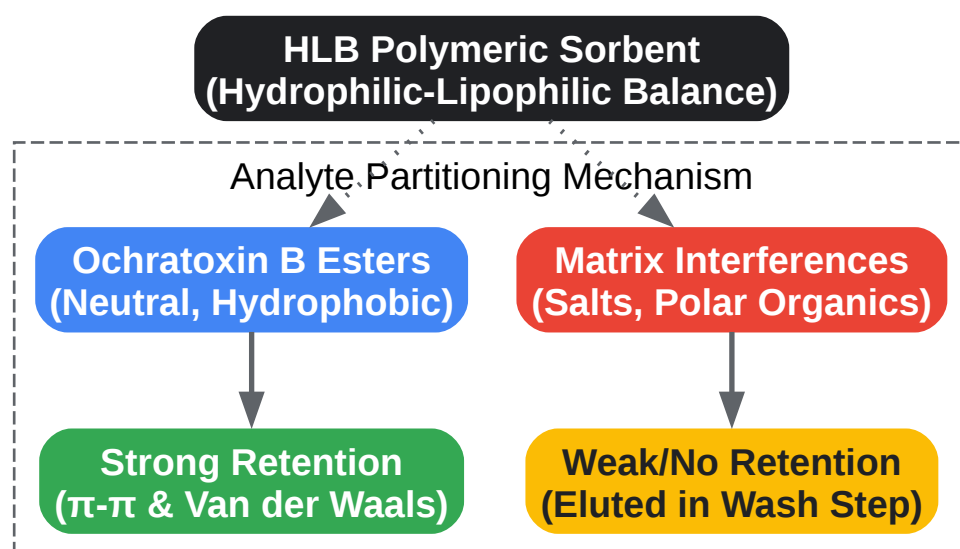
Ochratoxins are a group of highly toxic secondary metabolites produced by *Aspergillus* and *Penicillium* fungi, widely known for their nephrotoxic, hepatotoxic, and carcinogenic properties[1]. While regulatory frameworks and routine analytical testing predominantly focus on Ochratoxin A (OTA), this narrow scope often leads to a severe underestimation of the total mycotoxin burden in agricultural commodities and beverages like wine[2].

Ochratoxin B (OTB), the non-chlorinated analog of OTA, and its naturally occurring or process-induced esterified derivatives—specifically Ochratoxin B methyl ester and Ochratoxin B ethyl ester—are frequently co-extracted in contaminated samples[1]. The analytical challenge arises from the distinct physicochemical differences between the free acid forms (OTA/OTB) and their esters.

## The Mechanistic Flaw in Traditional SPE

Free OTA and OTB possess a carboxylic acid moiety with a pKa of approximately 7.1[3]. Consequently, the gold-standard extraction method for these toxins relies on Mixed-Mode Anion Exchange (MAX) SPE, which captures the ionized mycotoxins at a neutral or slightly basic pH.

However, in OTB methyl and ethyl esters, this carboxylic acid group is masked. The esters are strictly neutral, hydrophobic molecules. If a standard MAX SPE protocol is applied to a sample containing OTB esters, the esters will not be retained by the ion-exchange mechanism and will be lost in the wash step. To achieve comprehensive recovery of OTB esters, the extraction chemistry must shift to a purely reversed-phase mechanism utilizing a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent[4].



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HLB sorbent retention mechanism for neutral Ochratoxin B esters vs. polar matrix interferences.

## Physicochemical Profiling & Sorbent Selection

HLB sorbents are macroporous copolymers (typically divinylbenzene and N-vinylpyrrolidone) that provide excellent reversed-phase capacity for neutral analytes while maintaining wettability. This allows for the removal of up to 95% of common matrix interferences such as salts, sugars, and proteins[4].

Table 1: Physicochemical Properties and SPE Targeting of Ochratoxins

Analyte	Molecular Weight	Ionization State (pH 7)	Optimal SPE Retention Mechanism
Ochratoxin B (OTB)	369.8 g/mol	Anionic (Free Carboxylic Acid)	Anion Exchange (MAX) / Reversed-Phase (Low pH)
OTB Methyl Ester	383.8 g/mol	Neutral	Reversed-Phase (HLB / C18)
OTB Ethyl Ester	397.8 g/mol	Neutral	Reversed-Phase (HLB / C18)

## Experimental Protocol: HLB-SPE for Wine Matrices

The following protocol is optimized for the extraction of OTB esters from red and white wine, a highly complex matrix rich in polyphenols and tannins. By controlling the solvent strength during the wash step, polar interferences are eliminated without premature elution of the highly hydrophobic OTB esters.

### Reagents and Materials

- Sorbent: HLB Polymeric SPE Cartridge (e.g., 200 mg / 6 mL).
- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 M $\Omega$ ·cm).
- Modifiers: Formic Acid (FA) to control pH and suppress ionization of any residual free OTB, allowing simultaneous extraction if desired[5].

### Step-by-Step SPE Workflow

#### Step 1: Sample Preparation

- Aliquot 5.0 mL of the wine sample into a 15 mL centrifuge tube.

- Dilute the sample 1:1 with 5.0 mL of 1% Formic Acid in Ultrapure Water.
  - Causality: Dilution reduces the organic content (ethanol) of the wine to <6%, ensuring that the OTB esters partition strongly into the hydrophobic sorbent rather than remaining solvated in the mobile phase. The acidic environment also protonates free phenolic groups, standardizing the matrix.

#### Step 2: Cartridge Conditioning & Equilibration

- Pass 5.0 mL of 100% MeOH through the HLB cartridge at a flow rate of 2 mL/min.
  - Causality: Solvates the divinylbenzene polymeric backbone, opening the pores for maximum surface area interaction.
- Pass 5.0 mL of Ultrapure Water through the cartridge at 2 mL/min. Do not let the sorbent dry out.

#### Step 3: Sample Loading

- Load the 10.0 mL diluted wine sample onto the cartridge.
- Maintain a strict flow rate of 1 to 1.5 mL/min (gravity flow or light vacuum).
  - Causality: OTB esters are bulky molecules; a slow flow rate ensures sufficient residence time for Van der Waals and  $\pi$ - $\pi$  interactions to occur between the analyte and the sorbent[6].

#### Step 4: Interference Washing

- Wash the cartridge with 5.0 mL of 5% MeOH in Ultrapure Water.
- Dry the cartridge under a high vacuum (>-10 inHg) for 5 minutes.
  - Causality: The 5% MeOH strength is specifically calibrated to be strong enough to disrupt hydrogen bonds holding polar matrix interferences (sugars, small organic acids) to the sorbent, but too weak to disrupt the strong hydrophobic retention of the OTB esters[6]. Drying removes residual water that would otherwise interfere with the LC-MS/MS evaporation step.

### Step 5: Analyte Elution

- Elute the OTB esters using 4.0 mL of 100% Acetonitrile (ACN) at a flow rate of 1 mL/min.
  - Causality: ACN is a strong aprotic solvent that effectively breaks the hydrophobic interactions, quantitatively releasing the neutral esters from the polymeric resin.

### Step 6: Reconstitution for LC-MS/MS

- Evaporate the eluate to complete dryness under a gentle stream of Nitrogen at 40°C.
- Reconstitute in 500 µL of Initial Mobile Phase (e.g., 15% ACN / 85% Water with 0.1% FA). Vortex for 1 minute and transfer to an autosampler vial.



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Step-by-step HLB solid-phase extraction workflow for isolating Ochratoxin B esters from wine.

## Method Validation & Data Presentation

When coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), this HLB-SPE protocol provides a self-validating system with excellent linearity and sensitivity, bypassing the limitations of traditional immunoaffinity or anion-exchange columns[7].

Table 2: Typical Method Performance for OTB Esters in Wine Matrix (HLB SPE + LC-MS/MS)

Target Analyte	Spike Level (µg/L)	Absolute Recovery (%)	Precision (RSD, %)	LOD (µg/L)	LOQ (µg/L)
OTB Methyl Ester	0.5	88.4	4.2	0.05	0.15
OTB Ethyl Ester	0.5	86.7	4.8	0.06	0.18
Ochratoxin B (Free)	0.5	91.2	3.5	0.04	0.12

(Note: Free OTB is also recovered efficiently in this protocol due to the acidic sample preparation step, which neutralizes its carboxylic acid group, allowing it to behave as a hydrophobic molecule on the HLB sorbent).

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